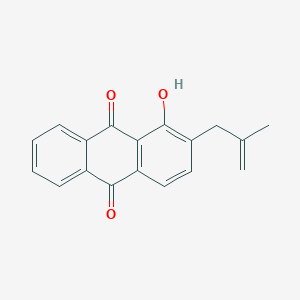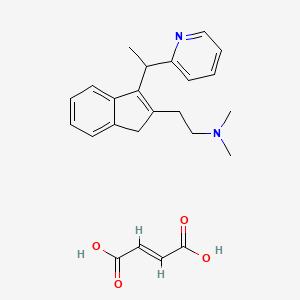
2-Octyl-1,2-benzothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octyl-1,2-benzisothiazol-3(2H)-one is a chemical compound belonging to the class of benzisothiazolinones. These compounds are known for their antimicrobial properties and are often used as preservatives in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzothiazole with octyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of 2-Octyl-1,2-benzisothiazol-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Octyl-1,2-benzisothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzisothiazolinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazolinone ring to benzisothiazolidine.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzisothiazolidine derivatives.
Substitution: Various alkyl or aryl benzisothiazolinones.
科学的研究の応用
2-Octyl-1,2-benzisothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Industry: Used as a preservative in paints, coatings, and personal care products.
作用機序
The antimicrobial activity of 2-Octyl-1,2-benzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation.
類似化合物との比較
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Lacks the octyl group but shares the benzisothiazolinone core structure.
2-Methyl-1,2-benzisothiazol-3(2H)-one: Contains a methyl group instead of an octyl group.
2-Butyl-1,2-benzisothiazol-3(2H)-one: Contains a butyl group instead of an octyl group.
Uniqueness
2-Octyl-1,2-benzisothiazol-3(2H)-one is unique due to its long octyl chain, which enhances its lipophilicity and may improve its ability to interact with lipid membranes. This property can make it more effective as an antimicrobial agent compared to its shorter-chain analogs.
特性
CAS番号 |
141426-19-9 |
|---|---|
分子式 |
C15H21NOS |
分子量 |
263.4 g/mol |
IUPAC名 |
2-octyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H21NOS/c1-2-3-4-5-6-9-12-16-15(17)13-10-7-8-11-14(13)18-16/h7-8,10-11H,2-6,9,12H2,1H3 |
InChIキー |
WVGPLHUTLSZSGX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C(=O)C2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)



![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)

![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)
